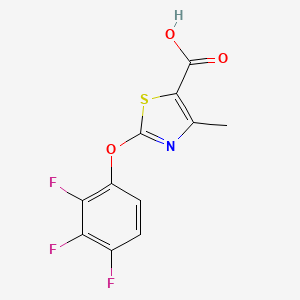

4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.

Wissenschaftliche Forschungsanwendungen

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), related to 4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid, represent a novel class of constrained heterocyclic γ-amino acids. These compounds are valuable for mimicking the secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins. A study by Mathieu et al. (2015) outlines a short and versatile chemical route to orthogonally protected ATCs, leveraging cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. The method offers a flexible approach for introducing a variety of lateral chains, enhancing the design of protein mimetics and therapeutic agents Mathieu, L., et al., 2015.

Electronic Structure and Spectroscopic Features

An experimental and theoretical study on 4-methylthiadiazole-5-carboxylic acid, a simpler derivative, by Singh et al. (2019), utilized density functional theory to analyze the structural, electronic, and spectroscopic properties. The study provided insights into the hydrogen bonding, solvent effects, and non-linear optical properties of the compound, revealing its potential in material science and molecular electronics Singh, I., et al., 2019.

Frustrated Lewis Pair Chemistry

Kronig et al. (2011) explored the use of Lewis acid-base pairs, including N-heterocyclic carbenes similar in structure to 4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid, for dihydrogen activation and THF ring-opening. This research highlights the compound's relevance in catalysis, particularly in reactions that require a high degree of "frustration" to prevent quenched acid-base reactivity Kronig, S., et al., 2011.

Aldose Reductase Inhibitors

Research by Alexiou and Demopoulos (2010) into aldose reductase inhibitors (ARIs), critical for managing diabetic complications, included derivatives of 2-(phenylsulfonamido)acetic acid with structural similarities to 4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid. These compounds exhibited significant in vitro activity, indicating their potential as therapeutic agents for long-term diabetic complications Alexiou, P., & Demopoulos, V., 2010.

Synthesis and Cyclocondensation Reactions

Refouvelet et al. (1994) discussed the synthesis and in-solution behavior of Thiazolidine-2,4-dicarboxylic acid and its esters, examining their potential in regioselective cyclocondensation reactions. This research suggests applications in synthetic organic chemistry, particularly in the synthesis of biologically active compounds and polymers Refouvelet, B., et al., 1994.

Eigenschaften

IUPAC Name |

4-methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3S/c1-4-9(10(16)17)19-11(15-4)18-6-3-2-5(12)7(13)8(6)14/h2-3H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUUOEMSZQLMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=C(C(=C(C=C2)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(2,3,4-trifluorophenoxy)-1,3-thiazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)

![1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674292.png)

![(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674294.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2674296.png)

![Benzo[d]thiazol-6-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2674297.png)

![(5-cyclopropylisoxazol-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2674300.png)